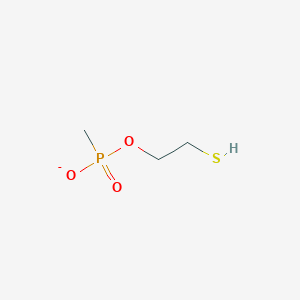
2-Sulfanylethyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylethyl methylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-sulfanylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylethyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of methylphosphonic dichloride with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Methylphosphonic dichloride and 2-mercaptoethanol.
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed and stirred at room temperature, and the product is isolated by standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. One such method is the microwave-accelerated McKenna synthesis, which utilizes bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl methylphosphonates, followed by desilylation upon contact with water or methanol . This method offers high yields and mild reaction conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Phosphonate esters or amides.
Hydrolysis: Phosphonic acids.
Applications De Recherche Scientifique
2-Sulfanylethyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphonates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and antibacterial drugs.
Mécanisme D'action
The mechanism by which 2-sulfanylethyl methylphosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethylphosphonate: Similar in structure but with a hydroxyl group instead of a thiol group.
Methylphosphonic acid: Lacks the 2-sulfanylethyl moiety.
2-Aminoethylphosphonate: Contains an amino group instead of a thiol group
Uniqueness
2-Sulfanylethyl methylphosphonate is unique due to the presence of both a thiol and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
192386-53-1 |
|---|---|
Formule moléculaire |
C3H8O3PS- |
Poids moléculaire |
155.14 g/mol |
Nom IUPAC |
methyl(2-sulfanylethoxy)phosphinate |
InChI |
InChI=1S/C3H9O3PS/c1-7(4,5)6-2-3-8/h8H,2-3H2,1H3,(H,4,5)/p-1 |
Clé InChI |
ZNQHTOBNAOHLKL-UHFFFAOYSA-M |
SMILES canonique |
CP(=O)([O-])OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)

![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
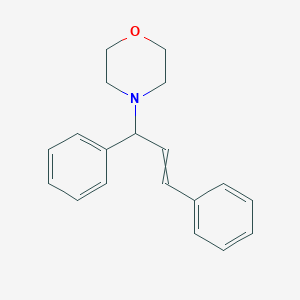
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)
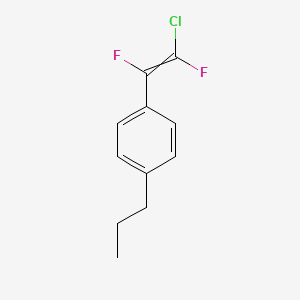

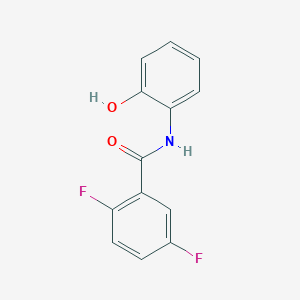
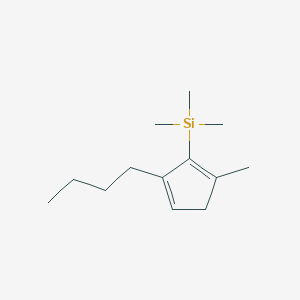

![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

